molecular formula C16H25Cl2N3O2S B1431207 4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride CAS No. 1820607-02-0

4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride

Cat. No. B1431207
M. Wt: 394.4 g/mol
InChI Key: CINFLRQGSIUJKI-UHFFFAOYSA-N
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Description

“4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride” is a chemical compound with the molecular formula C16H25Cl2N3O2S and a molecular weight of 394.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds such as “7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” are available2, which suggests that similar synthetic routes could potentially be used.



Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C16H25Cl2N3O2S. It contains a benzo[d]thiazol-2-amine core, which is substituted at the 4-position with a methoxy group and at the 7-position with a methyl group. The nitrogen of the amine group is further substituted with a 3-morpholinopropyl group1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it’s likely that it could participate in a variety of organic reactions, particularly those involving its amine group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (394.4 g/mol) and its molecular formula (C16H25Cl2N3O2S)1. Unfortunately, other properties such as its melting point, boiling point, and density were not found in the available resources.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.


Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in the synthesis of other compounds, or as a starting material in the development of new drugs or materials. However, more research would be needed to determine its potential uses and benefits.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

4-methoxy-7-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S.2ClH/c1-12-4-5-13(20-2)14-15(12)22-16(18-14)17-6-3-7-19-8-10-21-11-9-19;;/h4-5H,3,6-11H2,1-2H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFLRQGSIUJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCCN3CCOCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride
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4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride
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4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride
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4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride
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4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride
Reactant of Route 6
4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride

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